2-(3,4,5-Trimethylphenyl)quinoline-4-carboxylic acid
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Overview
Description
2-(3,4,5-Trimethylphenyl)quinoline-4-carboxylic acid is a heterocyclic aromatic compound that features a quinoline core structure substituted with a 3,4,5-trimethylphenyl group at the 2-position and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-Trimethylphenyl)quinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which typically starts with the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts. Another approach is the Skraup synthesis, which involves the cyclization of aniline with glycerol and an oxidizing agent such as nitrobenzene or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of transition metal catalysts, microwave irradiation, or solvent-free conditions to enhance reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(3,4,5-Trimethylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
2-(3,4,5-Trimethylphenyl)quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound for the development of new pharmaceuticals.
Industry: The compound’s derivatives are used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(3,4,5-Trimethylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as 2-phenylquinoline-4-carboxylic acid and 2-methylquinoline-4-carboxylic acid .
Uniqueness
2-(3,4,5-Trimethylphenyl)quinoline-4-carboxylic acid is unique due to the presence of the 3,4,5-trimethylphenyl group, which can influence its chemical reactivity and biological activity. This substitution pattern can enhance its potential as a lead compound in drug discovery compared to other quinoline derivatives .
Properties
IUPAC Name |
2-(3,4,5-trimethylphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-11-8-14(9-12(2)13(11)3)18-10-16(19(21)22)15-6-4-5-7-17(15)20-18/h4-10H,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZFYDVHBPKLEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)C)C2=NC3=CC=CC=C3C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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